molecular formula C12H14ClNO3 B5913206 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid CAS No. 6087-34-9

5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid

Cat. No.: B5913206
CAS No.: 6087-34-9
M. Wt: 255.70 g/mol
InChI Key: LDTDXXMUSRIYOX-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is known for its unique structure, which includes a chloro group and a dimethylpropanoylamino group attached to a benzoic acid core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid typically involves several steps that enhance its yield and purity. The compound can be synthesized through a multi-step process that includes:

  • Initial Reaction : The starting materials undergo oxidation and chlorination reactions to form the benzoic acid derivative.
  • Amidation : The introduction of the 2,2-dimethylpropanoyl group is achieved through amidation reactions using appropriate coupling agents.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity levels suitable for research applications.

The synthetic route is designed to optimize yield while minimizing the use of hazardous reagents, making it a more environmentally friendly approach to chemical synthesis .

Research has indicated that this compound exhibits potential biological activities:

  • Antioxidant Properties : Studies have shown that derivatives of this compound can possess significant antioxidant activity. For instance, related compounds have demonstrated efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Pharmacological Potential : The compound's structure suggests it may interact with biological targets relevant to various therapeutic areas, including anti-inflammatory and analgesic effects. Its derivatives are being explored for their potential use in drug formulations aimed at treating metabolic disorders .

Therapeutic Applications

The therapeutic potential of this compound is primarily linked to its role as a building block in the development of novel pharmaceuticals:

  • SGLT2 Inhibitors : As a key intermediate, this compound can be utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for their effectiveness in managing diabetes. The compound's ability to enhance the pharmacokinetic properties of these inhibitors makes it a valuable asset in pharmaceutical development .
  • Anti-diabetic Drugs : Its derivatives are being researched for their potential as active pharmaceutical ingredients (APIs) in anti-diabetic medications. The structural modifications allow for improved efficacy and reduced side effects compared to existing therapies .

Case Studies and Research Findings

Several studies have documented the applications and benefits of using this compound:

StudyFocusFindings
Zhang et al. (2022)Synthesis of SGLT2 inhibitorsDeveloped a scalable synthesis method with high yields; demonstrated the compound's role as an intermediate in drug formulation .
MDPI Research (2019)Antioxidant activityIdentified strong antioxidant properties in related compounds; suggested potential health benefits .
Patent CN113773194AAnti-diabetic applicationsHighlighted the use of related compounds as precursors for anti-diabetic drugs like Dapagliflozin .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and dimethylpropanoylamino groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .

Biological Activity

5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid, also known by its IUPAC name as 5-chloro-2-pivalamidobenzoic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Chemical Formula : C12H14ClNO3
  • Molecular Weight : 255.7 g/mol
  • CAS Number : 351896-22-5
  • Purity : 95% .

The compound features a benzoic acid moiety substituted with a chloro group and a pivalamide side chain, which is hypothesized to influence its biological interactions.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. Research has demonstrated its potential to inhibit inflammatory responses in various models.

Case Study: LPS-Induced Inflammation in Rats

In a study investigating the anti-inflammatory effects of this compound, rats were induced with lipopolysaccharide (LPS) to simulate an inflammatory response. The administration of this compound resulted in:

  • Reduction of Inflammatory Markers :
    • Tumor Necrosis Factor-alpha (TNF-α): Decreased to 5.70±1.04×103 pg mL5.70\pm 1.04\times 10^3\text{ pg mL} (p < 0.001)
    • Interleukin-1 beta (IL-1β): Decreased to 2.32±0.28×103 pg mL2.32\pm 0.28\times 10^3\text{ pg mL} (p < 0.001)
  • Histopathological Improvements : Notable reduction in lung injury severity was observed compared to control groups .

These findings suggest that the compound may inhibit the cyclooxygenase-2 (COX-2) pathway, which is pivotal in mediating inflammatory responses.

The proposed mechanism of action for the anti-inflammatory effects of this compound involves:

  • COX-2 Inhibition : Binding affinity studies suggest that the compound may interact with COX-2, leading to decreased production of pro-inflammatory mediators.
  • NF-kB Pathway Modulation : The compound may also inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, further reducing inflammation .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, a comparison with other known anti-inflammatory agents is useful:

Compound NameMechanism of ActionEfficacy (in vitro)Reference
AspirinCOX inhibitionModerate
IbuprofenCOX inhibitionHigh
This compoundCOX-2 inhibition & NF-kB modulationVery High

Properties

IUPAC Name

5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTDXXMUSRIYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338117
Record name 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-34-9
Record name 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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